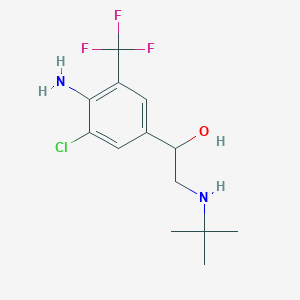

N-(2,2-Dimethoxyethyl)ammeline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of melamine derivatives, including N-methylmelamines, involves selecting appropriate polymerization processes and controlling the reaction conditions to obtain high yields of the desired products. The reaction conditions have been optimized for various derivatives, characterized by techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis (List et al., 2016).

Molecular Structure Analysis

Ab initio calculations predict that melamine and its derivatives, like ammeline, exhibit specific structural features, including planarity and pyramidal amino groups. These calculations provide insights into the stability of different tautomers and the impact of functional groups on molecular geometry (Wang et al., 1993).

Chemical Reactions and Properties

The study of ammelinium salts highlights the chemical reactivity and properties of ammeline derivatives. The formation of planar, mono-protonated ammelinium cations and their structural characterization through X-ray diffraction and vibrational spectroscopy provides valuable information on the chemical behavior of these compounds (Lotsch & Schnick, 2006).

Physical Properties Analysis

Research indicates that the physical properties of melamine derivatives, such as solubility, melting points, and pKb values, are significantly influenced by the number of amino-, methylamino-, and dimethylamino groups. These findings are essential for understanding the solubility and thermal behavior of compounds like N-(2,2-Dimethoxyethyl)ammeline (List et al., 2016).

Chemical Properties Analysis

The chemical properties of ammeline and its derivatives are characterized by their reactivity towards various chemical agents. Studies on the synthesis and structural characterization of ammelinium salts and the exploration of tautomerism in ammeline derivatives provide insights into their reactivity and chemical stability (Lotsch & Schnick, 2006); (Hatanaka, 2018).

Wissenschaftliche Forschungsanwendungen

Electrochemical Behaviors and Determination

The electrochemical behaviors of melamine have been studied extensively, highlighting its interaction with various substances and its determination in different media. Such research is crucial for developing methods to detect melamine and related compounds in environmental and food samples, ensuring safety and compliance with health standards (Jin Guan-ping et al., 2011).

Degradation Pathways and Environmental Impact

Research has also focused on the degradation pathways of s-triazine compounds like melamine, exploring how these substances break down in the environment and the role of microorganisms in this process. This is essential for assessing the environmental impact of these compounds and their potential accumulation (K. Jutzi, A. M. Cook, & R. Hütter, 1982).

Structural and Properties Investigation

Ab initio calculations have been used to study the structure and properties of ammeline, melamine, and related triazines, providing insights into their chemical behavior and potential applications in various fields. Understanding these properties is crucial for developing new materials and chemicals for industrial and technological applications (Yin Wang, C. Pittman, & S. Saebo, 1993).

Biodegradation and Toxicity Assessment

The biodegradation of ammeline and related compounds has been examined, with studies focusing on the microbial strains capable of degrading these substances. This research is vital for developing biological treatment methods for contaminated environments and understanding the potential health risks associated with exposure to these compounds (J. Zeyer, J. Bodmer, & R. Hutter, 1981).

Food Safety and Contamination Detection

Investigations into the contamination of pet food and milk products with melamine and its derivatives emphasize the importance of developing sensitive and accurate methods for detecting these compounds in food. Such research is critical for protecting public health and ensuring the safety of food supplies (Roy L. M. Dobson et al., 2008).

Eigenschaften

IUPAC Name |

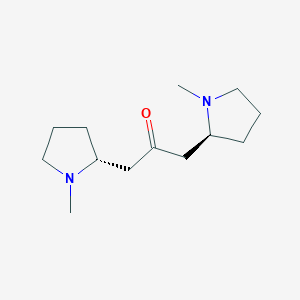

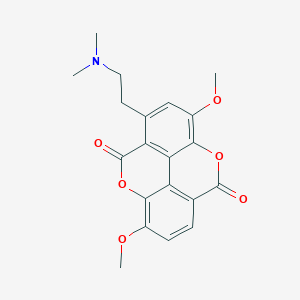

6-amino-4-(2,2-dimethoxyethylamino)-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O3/c1-14-4(15-2)3-9-6-10-5(8)11-7(13)12-6/h4H,3H2,1-2H3,(H4,8,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYFMPGUKUIEHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC(=O)NC(=N1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604767 |

Source

|

| Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Dimethoxyethyl)ammeline | |

CAS RN |

67410-53-1 |

Source

|

| Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.